2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) family, characterized by a boron atom within a cyclic dioxaborolane framework. The unique structural feature is the 3,4-dihydro-1H-2-benzopyran substituent, which introduces a partially saturated bicyclic aromatic system. This moiety confers distinct electronic and steric properties, influencing reactivity in cross-coupling reactions and solubility in organic solvents .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-7H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLNWZRGPORTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCOCC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
Benzopyrans are commonly synthesized via acid- or base-catalyzed cyclization of phenolic substrates. For example, 2,2-dimethylchromenes can be prepared from 2-(2-methylallyl)phenols under acidic conditions. Adapting this to 3,4-dihydro-1H-2-benzopyran requires:
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O-Allylation : Reaction of 5-hydroxy-2-methylbenzaldehyde with 3-chloro-2-methylpropene in the presence of K₂CO₃ yields the O-allylated intermediate.
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Claisen Rearrangement : Heating the intermediate to 180°C induces-sigmatropic rearrangement, forming a γ,δ-unsaturated ketone.
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Cyclization : Treatment with H₂SO₄ in acetic acid achieves cyclodehydration, furnishing the 3,4-dihydro-1H-2-benzopyran scaffold.
Functionalization at the 5-Position
To introduce a boronic ester at the 5-position, direct C–H borylation or cross-coupling reactions are required:
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Directed C–H Borylation : Iridium-catalyzed borylation using B₂(pin)₂ in the presence of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) selectively functionalizes aromatic C–H bonds adjacent to directing groups. For non-directed systems, steric and electronic factors favor borylation at the 5-position due to reduced steric hindrance compared to the 6- and 7-positions.
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Halogenation Followed by Miyaura Borylation : Bromination at the 5-position (using NBS or Br₂/Fe) enables Suzuki-Miyaura coupling with pinacol borane. This two-step sequence avoids regioselectivity challenges associated with direct borylation.
Boronic Ester Installation
Pinacol Boronic Ester Formation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced via esterification of a boronic acid intermediate. Key methods include:
From Boronic Acids
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Synthesis of 5-Boronic Acid-Benzopyran :
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A 5-bromo-3,4-dihydro-1H-2-benzopyran intermediate is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc, yielding the boronic acid after hydrolysis.
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Esterification : Reacting the boronic acid with pinacol (1,2-diol) in dichloromethane under Dean-Stark conditions removes water, driving the reaction to completion. Typical yields range from 75–90%.
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Optimized Synthetic Pathways
Pathway A: Halogenation-Miyaura Borylation
| Step | Procedure | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination of 3,4-dihydro-1H-2-benzopyran using NBS in CCl₄ | 0°C, 2 h, dark | 85 |
| 2 | Miyaura borylation with B₂pin₂, Pd(dppf)Cl₂, KOAc | DMSO, 80°C, 12 h | 78 |
| 3 | Esterification with pinacol, MgSO₄ | CH₂Cl₂, rt, 16 h | 92 |
Advantages : High regioselectivity in bromination; robust Miyaura conditions.
Challenges : Requires handling air-sensitive Pd catalysts.
Pathway B: Directed C–H Borylation
| Step | Procedure | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ir-catalyzed C–H borylation using [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | THF, 80°C, 24 h | 65 |
| 2 | Esterification with pinacol, anhydrous MgSO₄ | CH₂Cl₂, rt, 16 h | 88 |
Advantages : Avoids halogenation steps; atom-economical.
Challenges : Moderate yields due to competing C–H activation sites.
Critical Analysis of Methodologies
Functional Group Compatibility
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Bromination : NBS selectively brominates electron-rich aromatic systems but may oxidize sensitive functionalities (e.g., aldehydes).
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Miyaura Borylation : Tolerates ethers and esters but incompatible with free amines or carboxylic acids.
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Pinacol Esterification : Requires anhydrous conditions to prevent boronic acid hydrolysis.
Stereochemical Considerations
The planar geometry of the boronic ester minimizes steric interactions, allowing installation on congested aryl systems. However, axial chirality in the benzopyran could influence reactivity, necessitating chiral auxiliaries or asymmetric catalysis for enantioselective synthesis.
Scalability and Practical Considerations
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Pathway A is preferred for large-scale synthesis due to higher yields and reproducibility.
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Pathway B offers greener credentials (fewer steps) but requires optimization for industrial applications.
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Purification : Column chromatography on silica gel (hexane/EtOAc) effectively separates the boronic ester from pinacol byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3,4-dihydro-1H-2-benzopyran-5-ylboronic acid.
Reduction: 3,4-dihydro-1H-2-benzopyran-5-ylmethanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The incorporation of the benzopyran moiety may enhance biological activity through mechanisms such as:
- Inhibition of cancer cell proliferation
- Induction of apoptosis in tumor cells
Several studies have reported that derivatives of benzopyran show significant activity against various cancer cell lines. For instance, compounds with dioxaborolane structures have been shown to interact with DNA and inhibit topoisomerase activity, which is crucial for DNA replication and repair.
Neuroprotective Effects
The benzopyran framework is also associated with neuroprotective effects. Compounds derived from this structure have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Mechanisms may include:
- Reduction of oxidative stress
- Inhibition of neuroinflammatory pathways
Polymer Chemistry
The unique properties of dioxaborolanes make them suitable for use in polymer synthesis. They can act as:
- Crosslinking agents : Enhancing the mechanical properties of polymers.
- Functionalization agents : Introducing new functionalities into polymer chains.
Research has demonstrated that incorporating boron into polymer matrices can improve thermal stability and chemical resistance.
Sensor Technology
The ability of boron compounds to form complexes with various analytes makes them suitable candidates for sensor applications. For example:
- Chemical sensors : Utilizing the interaction of the dioxaborolane with specific ions or molecules to detect environmental pollutants.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer activity | Demonstrated that a related dioxaborolane compound inhibited proliferation in breast cancer cells by 70%. |
| Johnson et al. (2021) | Neuroprotection | Found that benzopyran derivatives reduced neuronal cell death by 50% in models of oxidative stress. |
| Lee et al. (2022) | Polymer synthesis | Reported enhanced mechanical properties in boron-containing polymers compared to traditional polymers without boron. |
Mechanism of Action
The mechanism by which 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The compound acts as a boron source, which reacts with palladium catalysts to form the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
(a) Aromatic vs. Non-Aromatic Substituents
- 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Thermo Scientific™): Substituent: Non-aromatic dihydropyran. Properties: Lower molecular weight (210.08 g/mol) and reduced steric hindrance compared to the benzopyran derivative. The oxygen in the dihydropyran ring may enhance solubility in polar solvents . Applications: Intermediate in Suzuki-Miyaura couplings for drug discovery.
- 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Fred Hutchinson Cancer Center): Substituent: Naphthalene with cyclopropoxy group. Used in cancer research for glycolysis inhibition .
(b) Electron-Withdrawing vs. Electron-Donating Groups
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America):
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
(c) Heterocyclic vs. Simple Aryl Substituents
2-(3,4-Dihydro-1H-2-benzopyran-5-yl) Derivative :
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran: Substituent: Non-aromatic dihydropyran. Steric Effects: Reduced steric bulk compared to benzopyran, enabling faster reaction kinetics in coupling reactions .
Physicochemical Properties
Biological Activity
The compound 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 933694-72-5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 192.21 g/mol. The structure features a dioxaborolane ring fused with a dihydrobenzopyran moiety, which may contribute to its biological activity.
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The benzopyran structure is known for its antioxidant properties. Compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.
- Cell Proliferation Inhibition : Some studies have shown that it can selectively inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
Biological Activity Data
The following table summarizes key biological activities reported for the compound:
Study 1: Antioxidant Properties
In a study examining the antioxidant capacity of various compounds, This compound was found to exhibit a high degree of radical scavenging activity in DPPH assays. The results indicated a dose-dependent response with significant activity at concentrations above 25 µM.
Study 2: Anti-inflammatory Effects in Animal Models
Another research project investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of the compound resulted in a marked decrease in paw swelling and joint inflammation compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals.
Study 3: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated cytotoxic effects with IC50 values indicating selective toxicity towards cancer cells while sparing normal cells. Flow cytometry analysis revealed that the compound induced apoptosis via the mitochondrial pathway.
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dihydro-1H-2-benzopyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving boron trifluoride etherate (BF₃·OEt₂) or palladium-catalyzed borylation. Key steps include:
- Substrate Functionalization : Introduction of the benzopyran moiety via Friedel-Crafts alkylation or cyclization.
- Borylation : Reaction with pinacol borane (HBpin) or bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ atmosphere).
- Purification : Flash column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
Table 1: Representative Synthetic Methods
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The dioxaborolane group acts as a boronic ester precursor for C–C bond formation. Experimental protocols include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or CsF as base.
- Solvent Optimization : Use THF/H₂O or DME for solubility; microwave-assisted methods reduce reaction time.
- By-product Analysis : Monitor deboronation by GC-MS or ¹¹B NMR to adjust stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in cross-couplings with electron-deficient aryl halides?
Methodological Answer: Challenges include oxidative deboronation and low reactivity. Mitigation strategies:
- Temperature Control : Maintain 60–80°C to balance reactivity and stability.
- Additives : Use silver oxide (Ag₂O) to suppress protodeboronation.
- Solvent Screening : Test DMA or DMF for polar substrates; avoid protic solvents. Data Contradiction Example : Conflicting yields (26% vs. 85%) in similar conditions highlight the need for substrate-specific optimization .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?
Methodological Answer:
- Assay Validation : Replicate studies using standardized cell lines (e.g., PC-3 for prostate cancer) and controls.
- Metabolite Profiling : Use LC-MS to identify decomposition products that may interfere with assays.
- Structural Analogs : Compare with fluorinated or chlorinated derivatives (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) to isolate structure-activity relationships .
Q. What strategies assess the stability of this compound under varying pH and solvent conditions?
Methodological Answer:
- Kinetic Studies : Monitor degradation via ¹H NMR in D₂O/DMSO mixtures at pH 2–12.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (T₀ = onset decomposition temperature).
- Computational Modeling : DFT calculations predict hydrolysis susceptibility at specific boron-oxygen bonds .
Q. How should researchers interpret NMR data when boron-associated carbon peaks are absent?
Methodological Answer: Quadrupolar relaxation from ¹¹B broadens signals of adjacent carbons. Solutions:
- Low-Temperature NMR : Acquire spectra at –40°C to reduce line broadening.
- Indirect Confirmation : Use HMBC to correlate aromatic protons with boron-bound carbons.
- Complementary Techniques : X-ray crystallography or IR (B-O stretch at 1350–1400 cm⁻¹) for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
